

# Spectroscopic Data for 7-Methylquinoline-8-sulfonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 7-Methylquinoline-8-sulfonyl chloride

CAS No.: 17999-75-6

Cat. No.: B122802

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This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the spectroscopic signature of **7-Methylquinoline-8-sulfonyl chloride**. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogs to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in scientific first principles, offers valuable insights for the identification, characterization, and quality control of this important chemical entity.

## Molecular Structure and Foundational Concepts

**7-Methylquinoline-8-sulfonyl chloride** is a derivative of quinoline, a bicyclic aromatic heterocycle. The molecule features a methyl group at the 7-position and a sulfonyl chloride group at the 8-position. This substitution pattern dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation and its behavior in a mass spectrometer. Understanding this structure is paramount to interpreting its spectroscopic data.

To facilitate the discussion, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of **7-Methylquinoline-8-sulfonyl chloride** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **7-Methylquinoline-8-sulfonyl chloride** are discussed below.

The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring and the three protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.9 - 9.1	Doublet of doublets	J = 4.2, 1.7
H-3	7.4 - 7.6	Doublet of doublets	J = 8.2, 4.2
H-4	8.1 - 8.3	Doublet of doublets	J = 8.2, 1.7
H-5	7.9 - 8.1	Doublet	J = 8.0
H-6	7.6 - 7.8	Doublet	J = 8.0
CH <sub>3</sub> (at C-7)	2.5 - 2.7	Singlet	-

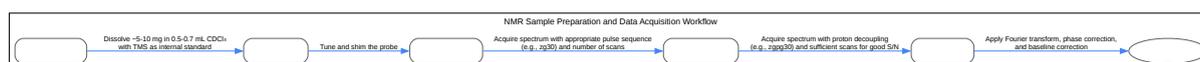
- **Aromatic Protons:** The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6) will appear in the aromatic region (7.0-9.0 ppm). The H-2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom. The sulfonyl chloride group at C-8 will exert a significant deshielding effect on the peri-proton H-5. The methyl group at C-7 will have a slight shielding effect on the adjacent H-6 proton.
- **Methyl Protons:** The methyl group protons will appear as a singlet in the upfield region, typically around 2.5-2.7 ppm.[2]

The  $^{13}\text{C}$  NMR spectrum will provide a "fingerprint" of the carbon skeleton, with nine signals for the quinoline ring carbons and one for the methyl carbon.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	150 - 152
C-3	122 - 124
C-4	136 - 138
C-4a	128 - 130
C-5	130 - 132
C-6	127 - 129
C-7	138 - 140
C-8	135 - 137
C-8a	145 - 147
$\text{CH}_3$ (at C-7)	18 - 20

- **Quinoline Carbons:** The chemical shifts of the quinoline carbons are influenced by the electronegativity of the nitrogen and the substituent effects of the methyl and sulfonyl chloride groups. The carbons directly attached to the nitrogen (C-2 and C-8a) and the sulfonyl chloride group (C-8) are expected to be significantly deshielded.
- **Methyl Carbon:** The methyl carbon will appear at a characteristic upfield chemical shift.

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.



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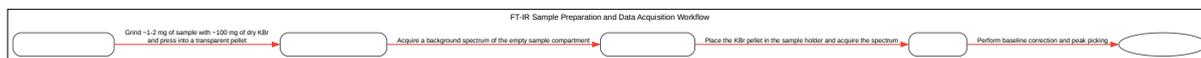
Caption: A generalized workflow for NMR data acquisition.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **7-Methylquinoline-8-sulfonyl chloride** will be dominated by the characteristic absorptions of the sulfonyl chloride and the quinoline ring.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H	Stretching	Medium
2980 - 2850	Methyl C-H	Stretching	Medium
1600 - 1450	C=C and C=N	Ring Stretching	Strong
1380 - 1360	S=O	Asymmetric Stretching	Strong
1190 - 1170	S=O	Symmetric Stretching	Strong
~750	S-Cl	Stretching	Medium

- **Sulfonyl Chloride Group:** The most prominent features will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1380-1360 cm<sup>-1</sup> and 1190-1170 cm<sup>-1</sup>, respectively.[3] The S-Cl stretching vibration is expected at a lower frequency.[4]
- **Quinoline Ring:** The aromatic C-H stretching vibrations will appear above 3000 cm<sup>-1</sup>. The characteristic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm<sup>-1</sup> region.
- **Methyl Group:** The C-H stretching vibrations of the methyl group will be seen in the 2980-2850 cm<sup>-1</sup> range.



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Caption: A standard workflow for acquiring an FT-IR spectrum using the KBr pellet method.

## Mass Spectrometry (MS)

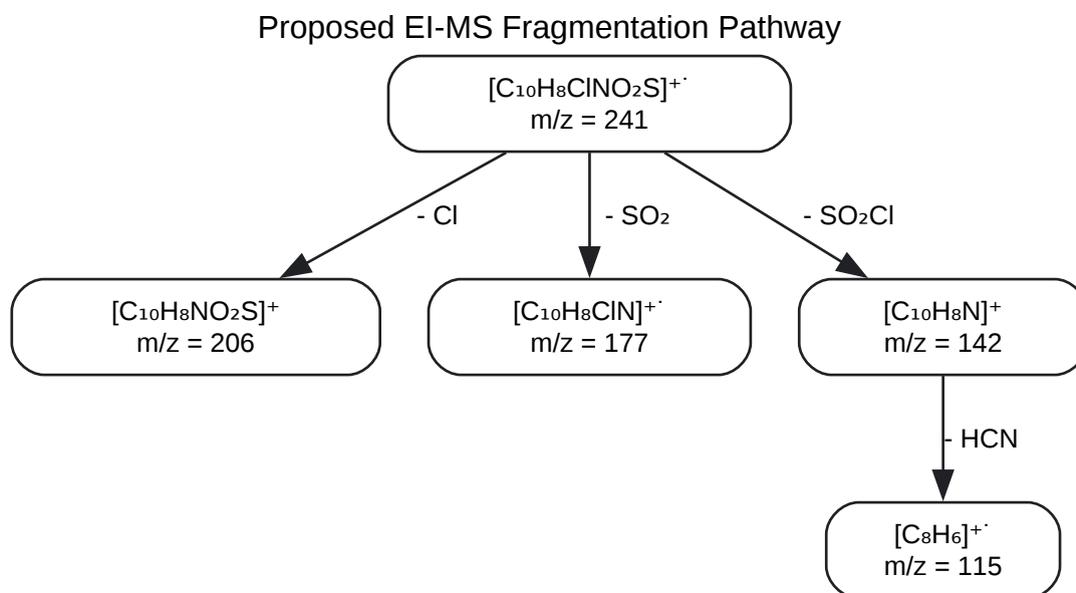
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

The molecular weight of **7-Methylquinoline-8-sulfonyl chloride** ( $C_{10}H_8ClNO_2S$ ) is 241.70 g/mol. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  241.

The fragmentation of aromatic sulfonyl chlorides often involves the loss of the chlorine atom and the sulfonyl group.[5]

Key Predicted Fragments:

- $m/z$  241 ( $M^+$ ): The molecular ion.
- $m/z$  206 ( $[M-Cl]^+$ ): Loss of a chlorine radical.
- $m/z$  177 ( $[M-SO_2]^+$ ): Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[5]
- $m/z$  142 ( $[M-SO_2Cl]^+$ ): Loss of the entire sulfonyl chloride group to give the 7-methylquinoline radical cation.
- $m/z$  115: Fragmentation of the quinoline ring, often involving the loss of HCN.[6]



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Caption: A simplified representation of the predicted major fragmentation pathways for **7-Methylquinoline-8-sulfonyl chloride** in EI-MS.



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Caption: A general workflow for acquiring an Electron Ionization Mass Spectrum.

## Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for **7-Methylquinoline-8-sulfonyl chloride**. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral signature has been constructed. These predictions offer a valuable resource for researchers in

the identification and characterization of this compound, underscoring the power of predictive spectroscopy in modern chemical research.

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